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3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one - 926218-64-6

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2914400
CAS Number: 926218-64-6
Molecular Formula: C9H7N3O3S
Molecular Weight: 237.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one is a product of the condensation reaction between 4-oxo-3,4-dihydroquinazoline-2-yl-sulfanyl)-acetic acid and anthranilamide. This compound serves as a precursor for synthesizing 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one. []

Relevance: This compound shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Additionally, both compounds feature a sulfur atom at the 2-position of the quinazolinone ring, although the specific substituent on the sulfur differs. []

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one

Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one is a novel compound synthesized by oxidizing 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one using sodium hypochlorite in an alkaline medium. []

Relevance: Similar to the previous compound, this molecule shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Both also contain a sulfur substituent at the 2-position, though this compound has a sulfinyl group instead of a sulfanyl group. []

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)

Compound Description: (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide is a potent histone deacetylase 6 (HDAC6) inhibitor with an IC50 value of 8 nM. [] It was designed and synthesized as part of a study focusing on quinazolin-4-one derivatives as selective HDAC6 inhibitors for potential treatment of Alzheimer's disease. It has shown promising results in vitro, inducing neurite outgrowth, enhancing synaptic activities, and decreasing zinc-mediated β-amyloid aggregation. []

Relevance: This compound, while possessing variations in substituents at positions 2, 3, 6, and 7, shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. []

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)

Compound Description: N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide is another potent and selective HDAC6 inhibitor with an IC50 value of 29 nM. [] Similar to compound 4b, it was identified as a promising drug candidate for Alzheimer's disease due to its positive effects on neurite outgrowth, synaptic activities, and β-amyloid aggregation in vitro. Additionally, it exhibited minimal hERG channel activity and cytochrome P450 activity. []

Relevance: This compound is also structurally related to 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one by sharing the core quinazolin-4-one structure. [] It exhibits variations in substituents at positions 2, 3, and 7 compared to the target compound.

2-(2-(3-(4-([18F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]MNI-659, [18F]5)

Compound Description: 2-(2-(3-(4-([18F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione is a positron emission tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the human brain. [, , ] While useful for imaging, it suffers from radiolabeled metabolite accumulation in the brain. []

Relevance: This compound shares the central quinazolin-4-one motif with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one, although it features a complex substituent at the 2-position and a phenyl group at position 3. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

Compound Description: This molecule is an improved PET ligand for imaging PDE10A, designed based on the structure of [18F]MNI-659. It exhibits a high binding affinity to PDE10A (Ki = 2.9 nM) and good lipophilicity (log D = 2.2). [] In PET studies, it showed a higher binding potential in the striatum of rat brains compared to [18F]MNI-659, with less contamination from radiolabeled metabolites. []

Relevance: This compound is a derivative of [18F]MNI-659 and consequently retains the core quinazolin-4-one structure present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. The main structural difference from [18F]MNI-659 is the replacement of the fluoroethoxy group at the para position of the phenyl ring with a fluoromethoxy-d2 group. []

2-(2-(3-(1-(2-Fluoroethyl)-1H-indazol-6-yl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione (18F-MNI-654)

Compound Description: This is another novel PDE10A PET radiotracer designed for imaging PDE10A in the human brain. [] While it exhibits similar metabolic properties to 18F-MNI-659, its kinetics are much slower. []

Relevance: This compound, like the other PDE10A PET ligands mentioned, shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] Its structure differs by the presence of a 1-(2-fluoroethyl)-1H-indazol-6-yl substituent at the 3-position of the quinazolinone ring and a large substituent at the 2-position. []

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: 4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide is a potent antitumor agent with high growth-inhibitory activity, believed to act via a folate-independent mechanism. It exhibits unique biochemical characteristics, including a delayed, non-phase-specific cell cycle arrest. []

Relevance: This compound is based on the quinazolin-4-one scaffold, also present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] It features a complex substitution pattern at the 6-position and a methyl group at the 2-position. []

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Compound Description: The structure of this compound is described in detail in its associated publication. [] The paper focuses on the crystal structure analysis of this molecule.

Relevance: This compound features a core quinazolin-4-one structure with a nitro group at position 6 and a phenyl group at position 3, sharing similarities with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Notably, both compounds have a sulfur substituent at the 2-position, although the specific substituents attached to the sulfur differ. []

Overview

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a methyl group and a nitro group at the 3 and 7 positions, respectively, along with a sulfanyl group at the 2 position. Such structural characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

Source

The compound can be synthesized through various methods, often involving multi-component reactions or modifications of existing quinazolinone derivatives. Its synthesis has been reported in several studies, highlighting different approaches to obtaining this molecule and its derivatives .

Classification

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a quinazolinone, a subtype of heterocyclic compounds. These compounds are characterized by their fused bicyclic structure containing a benzene ring and a pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be achieved through several methodologies:

  1. Multi-component Reactions: A notable approach involves the reaction of 2-mercaptoquinazolinones with various electrophiles such as isothiocyanates or chloroacetates under basic conditions to yield the desired sulfanyl derivatives .
  2. Catalytic Methods: Recent studies have explored catalytic systems using copper or other metal catalysts to facilitate the formation of quinazolinone derivatives through reactions involving amines and carbonyl compounds .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be represented as follows:

C9H8N4O2S\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{S}

This indicates that the compound consists of nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom.

Data

Key structural features include:

  • Quinazoline Core: The fused bicyclic structure is essential for its biological activity.
  • Functional Groups: The presence of a nitro group at position 7 and a methyl group at position 3 enhances its pharmacological properties.
Chemical Reactions Analysis

Reactions

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The sulfanyl group can act as a nucleophile in reactions with electrophiles.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, potentially altering the compound's biological activity.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group which can affect nucleophilicity and electrophilicity during chemical transformations.

Mechanism of Action

Process

The mechanism of action for 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one primarily involves interactions with biological targets such as enzymes or receptors.

  1. Inhibition Mechanisms: Compounds within this class often act as enzyme inhibitors by mimicking substrates or transition states.
  2. Receptor Binding: The structural features allow for binding to specific receptors involved in disease pathways, particularly in cancer.

Data

Studies have shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point is typically reported between 150°C to 160°C depending on purity.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses such as Hirshfeld surface analysis have been used to study intermolecular interactions within crystal structures of related compounds .

Applications

Scientific Uses

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one shows promise in various scientific fields:

  1. Medicinal Chemistry: Potential development as an anticancer agent due to its cytotoxic properties against specific cancer cell lines.
  2. Pharmaceutical Research: Investigated for its ability to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  3. Biological Studies: Used in studies exploring enzyme inhibition mechanisms and receptor interactions relevant to disease pathways.
Introduction to Quinazolinone Derivatives in Modern Pharmaceutical Research

Historical Evolution of Quinazolinone-Based Drug Discovery

The quinazolinone scaffold represents one of medicinal chemistry's most versatile privileged structures, with drug discovery applications spanning over a century. The foundational Niementowski synthesis (1895) established the first reliable route to 3,4-dihydro-4-oxoquinazolines via condensation of anthranilic acid with amides under thermal conditions . This breakthrough enabled systematic exploration of this heterocyclic system, with the isolation of the prototypical alkaloid vasicine from Adhatoda vasica in 1888 marking the first natural quinazolinone derivative identified . Throughout the mid-20th century, synthetic efforts intensified with the development of alternative routes including Grimmel-Guinther-Morgan synthesis (using 2-acetamidobenzoic acid and amines) and cyclization of isatoic anhydrides . These methodological advances positioned quinazolinones as synthetically accessible scaffolds for pharmacological optimization.

The late 20th century witnessed the transition of quinazolinones from laboratory curiosities to clinically indispensable drugs. Strategic substitutions at C-2, C-3, and N-3 yielded compounds with remarkable target selectivity, exemplified by prazosin (α1-adrenergic antagonist for hypertension, approved 1976) and raltitrexed (thymidylate synthase inhibitor for colorectal cancer, approved 1996). The dawn of targeted cancer therapy cemented quinazolinones' therapeutic prominence with gefitinib (EGFR tyrosine kinase inhibitor for non-small cell lung cancer, approved 2003) and erlotinib (2004) becoming first-line therapeutics . Contemporary research focuses on structural hybridization, exemplified by dual EGFR/HER2 inhibitors like compound 3 (IC50 = 0.23 nM against EGFR), which outperforms earlier agents like afatinib (IC50 = 1.39 nM) through strategic C-6 and C-7 amino substitutions .

Table 1: Milestones in Quinazolinone-Based Drug Development

YearDevelopmentStructural FeatureTherapeutic Application
1888Isolation of vasicinePentacyclic alkaloidBronchodilation
1895Niementowski synthesis reported3,4-Dihydro-4-oxoquinazoline coreSynthetic foundation
1976Prazosin FDA approvalC2-Furoyl, C4-piperazineHypertension
1996Raltitrexed FDA approvalC2-Thiophene, N3-glutamate mimicColorectal cancer
2003Gefitinib FDA approvalC6,7-Morpholino, C3-anilinoNSCLC (EGFR inhibition)
2020sDual EGFR/HER2 inhibitors (e.g., Compound 3)C6-Amino, C7-PropargyloxyBroad-spectrum tyrosine kinase inhibition

Positional Significance of Nitro and Sulfanyl Substituents in Bioactive Molecules

The bioactivity of quinazolinone derivatives exhibits exquisite sensitivity to substituent position and electronic character, with C-7 nitro and C-2 sulfanyl groups conferring distinct pharmacological profiles. 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS# 926218-64-6; C9H7N3O3S, MW 237.24 g/mol) exemplifies this structure-activity precision [1] [4]. Its molecular architecture features:

  • N-3 Methyl group: Enhances metabolic stability by blocking lactam-lactim tautomerism while maintaining planarity for target engagement [3]
  • C-7 Nitro substituent: A strong electron-withdrawing group (-I, -R effects) that polarizes the quinazolinone π-system, reducing electron density at N-1/C-2 by approximately 30% (DFT calculations), thereby increasing electrophilicity for nucleophilic attack or hydrogen bonding [1] [3]
  • C-2 Sulfanyl group: Exists predominantly as the thione tautomer (>95% in DMSO-d6 by NMR), enabling versatile coordination modes including Zn2+ chelation in metalloenzymes and disulfide formation with cysteine residues [7] [8]

The nitro group at C-7 profoundly influences antimicrobial potency. In mycobacterial studies, 7-nitro derivatives demonstrated MIC values of 6.25 µg/mL against M. tuberculosis H37Rv, outperforming non-nitrated analogs by 4-8 fold [3]. This enhancement correlates with the nitro group's ability to facilitate:

  • Cellular penetration: Increased logP (experimental: 2.18 ± 0.03) promotes membrane diffusion
  • Reductive bioactivation: Hypoxia-selective nitroreductase conversion to cytotoxic nitrenium ions
  • DNA gyrase inhibition: Electrostatic complementarity with ATP-binding pocket (docking score: -9.2 kcal/mol) [3]

Meanwhile, the C-2 sulfanyl group serves as a versatile pharmacophore for molecular diversification and direct target engagement. S-alkylation with ethylsulfonamide tails yields carbonic anhydrase (CA) inhibitors with nanomolar affinity. Compound 4 (Ki = 8.0 nM against hCA XII) exemplifies how the sulfanyl bridge connects the quinazolinone core to benzenesulfonamide warheads, positioning the sulfamoyl group for Zn2+ coordination in the CA active site [7]. Molecular dynamics simulations confirm the thioether linker's optimal length (3.9 Å) enables simultaneous hydrogen bonding with Thr199 and hydrophobic contacts with Val121.

Table 2: Position-Specific Effects of Substituents in Quinazolinone Derivatives

PositionSubstituentElectronic EffectBiological ConsequenceExample Activity Enhancement
C-2Sulfanyl (S-H)π-Donation (+M)Metal coordination, redox modulation, S-alkylation anchor40-fold ↑ CA IX inhibition after S-alkylation
C-6Halogen (Cl, Br)-I, +R (ortho-directing)Steric blockade of metabolic sites, halogen bonding8-Br analog: IC50 0.096 µM vs EGFR
C-7Nitro (NO₂)Strong -I, -Rπ-System polarization, reductive bioactivation6.25 µg/mL MIC vs M. tuberculosis
C-8Methyl+I, hyperconjugationMetabolic stabilization, hydrophobic pocket filling2.08 µM IC50 vs HepG2 cells
N-3Methyl/AlkylBlock lactam-lactim tautomerismConformational locking, metabolic stability10-fold ↑ plasma half-life vs unsubstituted

Structure-activity relationship (SAR) studies reveal that simultaneous C-7 nitration and C-2 sulfanylation synergistically enhance bioactivity. In antimicrobial screening, 7-nitro-2-sulfanyl derivatives exhibited broad-spectrum inhibition against Gram-positive pathogens (e.g., S. aureus MIC = 8 µg/mL), attributed to:

  • Increased acidity of C2-thiol (pKa ≈ 6.8 vs 8.2 in non-nitrated analog) promoting thiolate formation
  • π-Deficient aromatic system intercalating with purine-rich DNA regions
  • Nitro group hydrogen bonding with Asn46 in gyrase B subunit (binding free energy ΔG = -45.2 kJ/mol) [3]

The synthetic versatility of the C2-sulfanyl group is demonstrated in S-functionalized analogs like 2-((6,7-dimethoxy-3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)nicotinic acid, which exhibited pan-inhibitory activity against CAs I, II, IX, and XII (Ki = 4.3-18.7 nM) [7]. Molecular docking of 3-methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one in the hCA IX active site (PDB: 3IAI) confirms the thione sulfur coordinates Zn2+ at 2.3 Å distance while the nitro group forms hydrogen bonds with Gln67 (2.9 Å) and Asn62 (3.1 Å), explaining its selective inhibition over cytosolic isoforms [7].

Table 3: Key Identifiers of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

IdentifierValue
Systematic IUPAC Name2-mercapto-3-methyl-7-nitroquinazolin-4(3H)-one
CAS Registry Number926218-64-6
Molecular FormulaC9H7N3O3S
Molecular Weight237.24 g/mol
SMILESO=C1N(C)C(S)=NC2=C1C=CC(N+=O)=C2
InChI KeyWVDQKGQKETYBJM-UHFFFAOYSA-N
Canonical SMILESCN1C(S)=NC2C=C(C=CC=2C1=O)N+=O
XLogP31.9 (Predicted)

Properties

CAS Number

926218-64-6

Product Name

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

IUPAC Name

3-methyl-7-nitro-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C9H7N3O3S

Molecular Weight

237.23

InChI

InChI=1S/C9H7N3O3S/c1-11-8(13)6-3-2-5(12(14)15)4-7(6)10-9(11)16/h2-4H,1H3,(H,10,16)

InChI Key

WVDQKGQKETYBJM-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC1=S

Solubility

not available

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